3-Chloro-4-fluoroaniline

Übersicht

Beschreibung

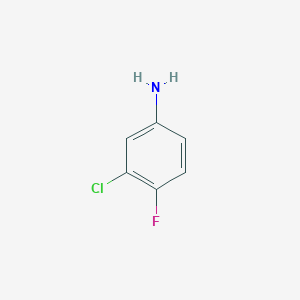

3-Chloro-4-fluoroaniline is an organic compound with the molecular formula C6H5ClFN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by chlorine and fluorine atoms at the 3rd and 4th positions, respectively. This compound is known for its applications in the synthesis of pharmaceuticals, agrochemicals, and dyes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The primary method for synthesizing 3-Chloro-4-fluoroaniline involves the reduction of 3-Chloro-4-fluoronitrobenzene. This reduction can be achieved using a hydrogenation reaction in the presence of a platinum on carbon (Pt/C) catalyst. The reaction typically occurs at temperatures ranging from 50 to 100 degrees Celsius and under a hydrogen atmosphere with pressures between 0.1 to 5 MPa . The process is efficient, yielding high purity and selectivity.

Industrial Production Methods: In industrial settings, the preparation of this compound often involves a three-step process starting from 3,4-dichloronitrobenzene. The steps include fluorine displacement, hydrogenation reduction, and salt formation. This method is advantageous due to its high yield, minimal byproducts, and environmentally friendly nature .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Chloro-4-fluoroaniline undergoes various chemical reactions, including:

Reduction: The nitro group in 3-Chloro-4-fluoronitrobenzene is reduced to an amino group to form this compound.

Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring.

Common Reagents and Conditions:

Hydrogenation: Using hydrogen gas and a Pt/C catalyst.

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents.

Major Products:

Reduction: Produces this compound from 3-Chloro-4-fluoronitrobenzene.

Substitution: Can yield various substituted anilines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

3-Chloro-4-fluoroaniline serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been linked to the development of several important drugs.

- Antibiotics : It is a key precursor in the synthesis of broad-spectrum antibiotics such as Norxin and Zanocin. These antibiotics are essential in treating bacterial infections and have shown efficacy against a range of pathogens .

- Cancer Treatment : The compound is involved in synthesizing inhibitors for the epidermal growth factor receptor (EGFR), which plays a significant role in cancer progression. For instance, it is used in the production of compounds that inhibit EGFR tyrosine kinase, which are utilized in targeted cancer therapies .

- Antidiabetic Agents : Recent studies have indicated that derivatives of this compound exhibit antidiabetic and antioxidant activities, showcasing its potential in treating metabolic disorders .

Agricultural Applications

In agriculture, this compound is employed as a building block for various agrochemicals.

- Herbicides : It is utilized in the synthesis of fluorinated herbicides that are effective against a wide range of weeds. These herbicides are valued for their potency and selectivity, reducing crop damage while controlling unwanted vegetation .

- Plant Growth Regulators : The compound also finds application as a precursor for synthesizing plant growth regulators, which enhance crop yield and quality by regulating plant physiological processes .

Material Science Applications

The compound has notable applications in materials science, particularly in the development of specialty chemicals.

- Dyes and Pigments : this compound is used in producing dyes and pigments due to its chemical stability and ability to form vibrant colors when reacted with various substrates .

- Polymer Chemistry : It serves as a monomer or cross-linking agent in polymer synthesis, contributing to the development of advanced materials with tailored properties for specific applications .

Case Studies

Several studies highlight the applications of this compound:

- Antibiotic Development : Research has demonstrated the successful synthesis of Norxin using this compound, leading to effective treatment options for bacterial infections resistant to conventional antibiotics .

- Cancer Therapeutics : A study focused on synthesizing novel EGFR inhibitors using this compound showed promising results in preclinical trials, indicating potential for further development into cancer therapies .

- Agricultural Innovations : The formulation of new herbicides incorporating this compound has led to improved effectiveness against resistant weed species while minimizing environmental impact .

Wirkmechanismus

The mechanism of action of 3-Chloro-4-fluoroaniline depends on its application. In pharmaceuticals, it acts as an intermediate, contributing to the synthesis of active compounds that target bacterial enzymes or DNA replication pathways. The presence of chlorine and fluorine atoms enhances its reactivity and specificity in chemical reactions.

Vergleich Mit ähnlichen Verbindungen

- 3-Chloroaniline

- 4-Fluoroaniline

- 3,4-Difluoroaniline

- 4-Chloro-3-fluorophenol

Comparison: 3-Chloro-4-fluoroaniline is unique due to the simultaneous presence of both chlorine and fluorine atoms on the benzene ring. This dual substitution imparts distinct electronic properties, making it more reactive in nucleophilic substitution reactions compared to its mono-substituted counterparts .

Biologische Aktivität

3-Chloro-4-fluoroaniline is an aromatic amine that has garnered attention in various fields, particularly in pharmacology and toxicology, due to its metabolic pathways and biological effects. This compound is significant not only for its industrial applications but also for its potential health impacts as a metabolite in biological systems. This article explores the biological activity of this compound, focusing on its metabolism, toxicological effects, and potential therapeutic applications.

Metabolism and Excretion

The metabolism of this compound has been extensively studied in animal models. After administration, it undergoes rapid biotransformation primarily in the liver. Key findings include:

- Metabolite Identification : The principal metabolites identified are 2-amino-4-chloro-5-fluorophenyl sulfate and 2-acetamido-4-chloro-5-fluorophenyl glucuronide. These metabolites are formed through N-acetylation and hydroxylation followed by O-sulfation, indicating significant metabolic processing of the parent compound .

- Excretion Patterns : In studies involving rats and dogs, over 80% of the administered dose was eliminated in urine within 48 hours as conjugated metabolites. For instance, after oral administration to dogs at a dose of 0.135 mg/kg, the urinary excretion of metabolites was predominantly as sulfate conjugates .

Toxicological Studies

Toxicological evaluations highlight the potential risks associated with exposure to this compound:

- Biological Monitoring : Studies have shown that urinary concentrations of its main metabolite, 2-amino-4-chloro-5-fluorophenol sulfate, can serve as a biomarker for exposure. In occupational settings, median urinary concentrations were found to be around 0.14 to 0.21 μmole/g creatinine .

- Hemoglobin Adducts : Analysis of hemoglobin adducts provides a more reliable measure of long-term exposure compared to urinary metabolites alone. In one study, hemoglobin adduct concentrations ranged from <5 to 640 pmoles CFA/g Hb, indicating variability in exposure levels among workers .

Pharmacological Potential

Recent research has explored the pharmacological activities associated with halogenated anilines like this compound:

- P2X3 Receptor Antagonism : Substituted anilines have been investigated for their antagonistic effects on the P2X3 receptor, which is implicated in pain signaling. Modifications of the aniline structure have shown varying degrees of activity against this receptor. For instance, certain derivatives exhibited increased metabolic stability and selective antagonistic properties .

Case Studies

- Occupational Exposure : A study involving workers exposed to this compound demonstrated significant variability in urinary metabolite concentrations post-exposure. The findings suggested that while some workers showed detectable levels of urinary metabolites, others did not, highlighting the need for comprehensive monitoring strategies that include hemoglobin adduct analysis .

- Animal Models : In a controlled study using rats, the pharmacokinetics of this compound were evaluated following intraperitoneal administration at varying doses (5 mg/kg and 50 mg/kg). Results indicated extensive metabolism with minimal unchanged compound excreted, underscoring the efficiency of metabolic pathways involved in detoxifying this compound .

Eigenschaften

IUPAC Name |

3-chloro-4-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFN/c7-5-3-4(9)1-2-6(5)8/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSEMCVGMNUUNRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0038754 | |

| Record name | 3-Chloro-4-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0038754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

367-21-5 | |

| Record name | 3-Chloro-4-fluoroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=367-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-fluoroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000367215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-CHLORO-4-FLUOROANILINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10290 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 3-chloro-4-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Chloro-4-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0038754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-4-fluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.076 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CHLORO-4-FLUOROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7L63CC70UQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3-Chloro-4-fluoroaniline?

A1: this compound has the molecular formula C6H5ClFN and a molecular weight of 145.56 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Researchers commonly employ a range of spectroscopic methods to characterize CFA, including X-ray diffraction (XRD) [], Fourier-transform infrared (FT-IR) spectroscopy [], nuclear magnetic resonance (NMR) spectroscopy (both 1H and 19F) [], and ultraviolet-visible (UV-Vis) spectroscopy [, ]. These techniques provide valuable insights into the compound's structure, bonding, and electronic properties.

Q3: What are the common starting materials for synthesizing this compound?

A3: CFA can be synthesized from various starting materials, including fluorobenzene [] and p-chloronitrobenzene []. The synthesis routes typically involve a series of reactions such as nitration, fluorination, chlorination, and reduction.

Q4: Are there any alternative, more efficient methods for synthesizing this compound?

A4: Yes, researchers have explored more efficient synthetic strategies, including microwave-assisted synthesis [, ]. This method offers advantages such as reduced reaction times, higher yields, and reduced environmental impact compared to conventional methods.

Q5: Does this compound exhibit any catalytic properties?

A5: While CFA is primarily used as a building block in organic synthesis, its derivatives can exhibit catalytic properties. For instance, certain palladium-iron catalysts supported on titanium dioxide (Pd-Fe/TiO2) have demonstrated high activity and selectivity in the hydrogenation of 3-chloro-4-fluoronitrobenzene to CFA [].

Q6: What are the primary applications of this compound in pharmaceutical chemistry?

A6: CFA serves as a crucial intermediate in the synthesis of various pharmaceuticals, notably the tyrosine kinase inhibitor Gefitinib [, , , ]. Gefitinib is used in the treatment of certain types of non-small cell lung cancer harboring specific EGFR mutations [].

Q7: Are there any other notable pharmaceutical compounds synthesized using this compound as an intermediate?

A7: Besides Gefitinib, CFA is also utilized in synthesizing other pharmaceutical compounds, including Prulifloxacin, a tricyclic fluoroquinolone antibiotic [].

Q8: How does the structure of this compound contribute to the activity of drugs like Gefitinib?

A8: In Gefitinib, the CFA moiety, specifically the this compound group, plays a crucial role in binding to the ATP-binding site of the epidermal growth factor receptor (EGFR) tyrosine kinase []. Modifications to this moiety can significantly impact the drug's potency, selectivity, and pharmacokinetic properties.

Q9: What is the impact of structural modifications on the activity and selectivity of this compound derivatives?

A9: Extensive structure-activity relationship (SAR) studies have been conducted on CFA derivatives, particularly in the context of developing EGFR inhibitors []. Researchers have explored modifications to the aniline ring, including substitutions at various positions, to optimize inhibitory potency and selectivity towards specific EGFR isoforms.

Q10: How is this compound metabolized in biological systems?

A10: Studies in rats have shown that CFA is rapidly and extensively metabolized, primarily through N-acetylation and hydroxylation followed by O-sulfation []. The major metabolites identified include 2-amino-4-chloro-5-fluorophenyl sulfate and 2-acetamido-4-chloro-5-fluorophenyl glucuronide [].

Q11: What analytical techniques are employed to study the metabolism of this compound?

A11: Researchers utilize advanced analytical techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) [], HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) [, ], and HPLC coupled with inductively coupled plasma mass spectrometry (HPLC-ICPMS) [] to identify and quantify CFA and its metabolites in biological samples.

Q12: What is known about the toxicity and safety profile of this compound?

A12: While CFA itself is not a pharmaceutical agent, understanding its safety profile is crucial due to its use as a building block in drug synthesis. Studies have investigated potential genotoxic impurities in drugs like Gefitinib that may arise from CFA during the manufacturing process []. Regulatory guidelines for genotoxic impurities are stringent, highlighting the importance of monitoring and controlling these impurities in pharmaceutical products.

Q13: What is the environmental fate of this compound and its degradation products?

A13: Research on the herbicide flamprop-methyl, which degrades to CFA in soil, provides insights into the environmental fate of this compound []. Studies have shown that CFA can persist in soil, primarily in bound forms, and undergo further degradation, including ring-opening reactions [, ]. The rate of degradation varies depending on soil type and environmental conditions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.